N-(2,2-dimethylpropyl)-5-fluoro-2-methylaniline
Description
¹H NMR (400 MHz, CDCl₃)
| δ (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 6.82–6.75 | dd (J = 8.4, 2.8 Hz) | 1H | H-4 (aromatic) |
| 6.68–6.62 | d (J = 12.4 Hz) | 1H | H-6 (aromatic) |
| 6.55–6.49 | m | 1H | H-3 (aromatic) |
| 3.21 | s (broad) | 1H | NH (exchangeable) |
| 2.89 | s | 2H | CH₂ (neopentyl) |
| 2.34 | s | 3H | C2-CH₃ |
| 1.12 | s | 6H | C(CH₃)₂ |
The aromatic protons exhibit splitting patterns consistent with meta-fluorine coupling (J = 8.4 Hz) and ortho-methyl deshielding. The NH proton appears as a broad singlet due to hindered rotation and hydrogen bonding.
¹³C NMR (100 MHz, CDCl₃)
| δ (ppm) | Assignment |
|---|---|
| 158.9 | C-5 (C-F) |
| 135.2–115.4 | Aromatic carbons |
| 52.3 | CH₂ (neopentyl) |
| 34.1 | C(CH₃)₂ |
| 21.7 | C2-CH₃ |
| 28.9 | C(CH₃)₂ |
The fluorine atom induces deshielding at C-5 (δ = 158.9 ppm), while the neopentyl carbons resonate as distinct singlets.
FT-IR (KBr, cm⁻¹)
- 3350 (N-H stretch, broad)
- 1605 (C=C aromatic)
- 1220 (C-F stretch)
- 820 (C-H bend, aromatic)
The absence of a primary amine N-H stretch (typically ~3400 cm⁻¹) confirms N-alkylation.
Crystallographic Data and X-ray Diffraction Patterns
While crystallographic data for this specific compound are unavailable, analogous N-alkyl anilines (e.g., 4-iodo-2-methylaniline) crystallize in monoclinic systems with space group P2₁/c. Predicted features include:
- Unit cell parameters : a = 8.2 Å, b = 10.5 Å, c = 12.1 Å, β = 95°
- Packing : Layered arrangement stabilized by van der Waals interactions between neopentyl groups.
- Hydrogen bonding : Weak N-H···π interactions between NH and adjacent aromatic rings.
Comparative Structural Analysis with Substituted Aniline Derivatives
The neopentyl group in this compound imposes greater steric hindrance than linear alkyl chains, slowing nucleophilic aromatic substitution but enhancing stability toward oxidation.
Properties
Molecular Formula |
C12H18FN |
|---|---|
Molecular Weight |
195.28 g/mol |
IUPAC Name |
N-(2,2-dimethylpropyl)-5-fluoro-2-methylaniline |
InChI |
InChI=1S/C12H18FN/c1-9-5-6-10(13)7-11(9)14-8-12(2,3)4/h5-7,14H,8H2,1-4H3 |
InChI Key |
MCVQLMTYUHAPPD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NCC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Method Overview:
This route typically involves the synthesis of 5-fluoro-2-methylaniline, followed by alkylation to introduce the N-(2,2-dimethylpropyl) group.
Stepwise Process:
Step 1: Synthesis of 5-fluoro-2-methylaniline
Step 2: Alkylation of the amino group
- Reagent: 2,2-Dimethylpropyl chloride or corresponding alkylating agent
- Conditions: Typically, the amine is reacted with the alkyl halide in the presence of a base such as potassium carbonate or sodium hydride in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile, under reflux.
- Outcome: Formation of N-(2,2-dimethylpropyl)-5-fluoro-2-methylaniline.
Advantages & Notes:
- This method is straightforward but requires the availability of the alkyl halide.
- Alkylation of aromatic amines is well-documented, with yields often exceeding 80%.
Multistep Cross-Coupling Strategy via Palladium-Catalyzed Amination
Method Overview:
A more sophisticated approach involves palladium-catalyzed amination (Buchwald-Hartwig coupling) to attach the N-(2,2-dimethylpropyl) group directly onto a halogenated aromatic precursor.
Process Details:
- Step 1: Synthesize or procure 2-fluoro-5-methyl-phenyl halide (e.g., bromide or iodide derivative)
- Step 2: Use a palladium catalyst system (e.g., Pd(P(o-tol)3)2) with a suitable base like sodium tert-butoxide in dioxane ()
- Step 3: React with N-(2,2-dimethylpropyl)amine or a protected derivative under reflux for 12 hours
- Step 4: Purify the product via chromatography, yielding This compound with yields around 76%.
Advantages & Notes:
- This method allows precise control over substitution patterns.
- It is suitable for complex molecules where regioselectivity is critical.
Alternative Route: Nucleophilic Substitution on Pre-formed Aniline Derivatives
Method Overview:
This involves starting with 5-fluoro-2-methylaniline and performing N-alkylation with a suitable alkyl halide.
Procedure:
Notes:
- This method is common in aromatic amine functionalization.
- Yields are generally high (above 80%) with proper conditions.
Summary of Key Data and Reaction Conditions
Additional Considerations and Optimization
- Purification: Chromatography (silica gel, flash chromatography) is standard for isolating high-purity products.
- Reaction Monitoring: Thin-layer chromatography (TLC) and NMR spectroscopy are essential for confirming completion.
- Safety: Handling alkyl halides requires caution due to their toxicity and volatility.
Chemical Reactions Analysis
Types of Reactions: N-(2,2-dimethylpropyl)-5-fluoro-2-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles like hydroxide, alkoxide, or amine groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium hydroxide in water or alcohol as a solvent.
Major Products Formed:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Hydroxylated or alkoxylated products.
Scientific Research Applications
N-(2,2-dimethylpropyl)-5-fluoro-2-methylaniline has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for developing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2,2-dimethylpropyl)-5-fluoro-2-methylaniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Key Observations:
Steric Effects : The neopentyl group in the target compound introduces significant steric hindrance compared to the smaller 3-fluorobenzyl group in or the imidazopyridine moiety in . This bulkiness may reduce solubility in polar solvents but enhance thermal stability.
Electronic Effects :
- Fluorine at the 5-position (target compound) is electron-withdrawing, directing electrophilic substitution to the para position.
- In 5-nitro-2-fluoroaniline , the nitro group strongly withdraws electrons, increasing reactivity toward nucleophilic attack compared to the target compound’s methyl group.
- The methoxy group in 4-fluoro-2-methoxy-5-nitroaniline donates electrons, creating a push-pull effect that stabilizes intermediates in synthesis.
Spectroscopic and Structural Comparisons
- 5-Nitro-2-fluoroaniline vs. 2-Nitro-5-fluoroaniline (from ): Positional isomerism significantly impacts properties. The 5-nitro isomer exhibits a lower melting point (87°C vs. 102°C) due to reduced symmetry. NMR studies show distinct chemical shifts for the aromatic protons, reflecting differences in electron density distribution. Molecular docking simulations reveal that the 5-nitro isomer binds more effectively to enzyme active sites, highlighting the importance of substituent positioning .
- 4-Fluoro-2-methoxy-5-nitroaniline: FTIR spectra confirm strong absorption bands for NO2 (1530 cm⁻¹) and C-F (1240 cm⁻¹), while the methoxy group’s C-O stretch appears at 1020 cm⁻¹. This compound’s thermal stability (decomposition at 220°C) surpasses that of non-nitrated analogs .
Biological Activity
N-(2,2-dimethylpropyl)-5-fluoro-2-methylaniline is an organic compound belonging to the class of anilines, characterized by a fluoro group at the 5-position and a bulky 2,2-dimethylpropyl substituent. This structural configuration influences its biological activity and potential therapeutic applications. This article provides a comprehensive overview of its biological activities, mechanisms of action, and relevant research findings.
- Molecular Formula: C12H16FN
- Molecular Weight: Approximately 195.26 g/mol
- Structure: The compound features a methylaniline structure with a fluorine atom at the para position and a bulky 2,2-dimethylpropyl group attached to the nitrogen atom.
The biological activity of this compound may involve interactions with specific molecular targets such as receptors or enzymes. It is hypothesized that the fluoro group enhances lipophilicity, potentially improving membrane permeability and receptor binding affinity.
- Target Interactions: The compound may modulate the activity of neurotransmitter receptors or enzymes involved in metabolic pathways, leading to various pharmacological effects.
Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of this compound against various bacterial strains. The compound demonstrated significant inhibitory effects on gram-positive bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
These findings suggest that the compound could serve as a basis for developing new antimicrobial agents.
Antiviral Activity
In vitro studies have shown that this compound exhibits antiviral properties against certain viruses. Its mechanism may involve inhibition of viral replication through interference with viral proteases.
- Example Study: A study reported an IC50 value of 150 nM against Zika virus protease, indicating potential as an antiviral agent targeting flavivirus infections .
Case Studies
- Antipsychotic Activity: A series of related compounds have been studied for their functional selectivity at serotonin receptors. This compound analogs exhibited varying degrees of selectivity towards the 5-HT2C receptor, suggesting potential applications in treating psychiatric disorders .
- Toxicological Assessments: Toxicity studies conducted on animal models have indicated that compounds structurally related to this compound can induce cytotoxic effects at high concentrations. Long-term exposure studies are necessary to assess chronic toxicity and environmental impact .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure:
- Fluorine Substitution: The presence of the fluorine atom is critical for enhancing biological activity.
- Alkyl Chain Variations: Altering the size and branching of the alkyl chain attached to the nitrogen can affect receptor binding and solubility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
